Miripirium chloride, also known as miriplatin, is a lipophilic platinum-based chemotherapeutic agent. It is designed to target cancer cells by incorporating myristates as leaving groups and diaminocyclohexane as a carrier ligand. The unique structure of miriplatin allows it to be suspended in an oily lymphographic agent, which is particularly useful for localized delivery to tumors. This compound has been studied for its potential in treating hepatocellular carcinoma (HCC), a common type of liver cancer, through intra-hepatic arterial administration1.
The mechanism of action of miriplatin involves the intra-hepatic arterial administration of the drug suspended in an oily lymphographic agent known as Lipiodol Ultra-Fluide® (LPD). This method of delivery ensures that the drug is concentrated in the liver, where it can exert its antitumor effects more effectively. Once administered, miriplatin/LPD inhibits the growth of human hepatoma cells by interfering with DNA replication and transcription, which are critical processes for cancer cell proliferation. The lipophilic nature of miriplatin allows for a sustained release and prolonged exposure of the tumor to the drug, enhancing its antitumor activity1.
The primary application of miriplatin is in the field of oncology, specifically for the treatment of HCC. A novel orthotopic model of HCC was developed to study the efficacy of miriplatin/LPD in vivo. In this model, human hepatoma cell line Li-7 was implanted in the liver of nude rats, which then exhibited a trabecular structure similar to human HCC. The study demonstrated that miriplatin/LPD administered into the hepatic artery dose-dependently inhibited the growth of Li-7 tumors without causing significant body weight loss. At a therapeutic dose, miriplatin/LPD was more active than other agents like zinostatin stimalamer suspended in LPD, suggesting its suitability for use in transarterial chemoembolization, a common treatment for HCC1.
While the second paper provided does not directly study miriplatin, it investigates the effects of mirex, a different compound, on hepatobiliary function. This research is relevant to the field of hepatology and toxicology, as it explores how exposure to certain substances can impair liver function. The study found that pre-exposure to mirex suppressed the biliary excretion of imipramine and its metabolites, as well as sulfobromophthalein, indicating a non-specific impairment of hepatobiliary function. Although this paper does not involve miriplatin, the methodology and findings could be informative for future studies on the hepatobiliary excretion of miriplatin and its metabolites2.
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 612-15-7
CAS No.: 500-56-1
CAS No.: 13966-05-7
CAS No.: 20772-38-7